4-chloro-3-morpholin-4-yl-benzoic Acid

Overview

Description

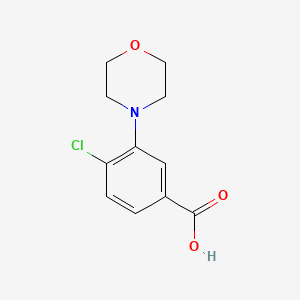

4-chloro-3-morpholin-4-yl-benzoic acid is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.68 g/mol . This compound is known for its unique physical and chemical properties, making it valuable in various scientific research fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid typically involves the reaction of 4-chlorobenzoic acid with morpholine under specific conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-3-morpholin-4-yl-benzoic acid has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical studies and as a tool for understanding biological pathways.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of materials with specific properties

Mechanism of Action

The mechanism of action of 4-chloro-3-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in biochemical studies, it may interact with enzymes or receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-3-morpholin-4-yl-benzoic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

4-Chloro-3-morpholin-4-yl-benzoic acid is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a morpholine ring, which is known for its ability to enhance the bioactivity of various pharmacophores. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 239.70 g/mol |

| Melting Point | 150 - 155 °C |

| Solubility | Soluble in DMSO, DMF |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The morpholine moiety enhances binding affinity, which may lead to inhibition or modulation of target proteins.

Preliminary studies suggest that this compound may influence the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, both critical for protein degradation and cellular homeostasis .

Antitumor Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma) without causing cytotoxicity to normal cells .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Notably, it has been shown to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are involved in various physiological processes including blood pressure regulation and neuropeptide degradation .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Induces apoptosis in Hep-G2 and A2058 cell lines |

| Enzyme Inhibition | Inhibits neurolysin and ACE |

| Proteostasis Modulation | Activates proteasome and lysosomal pathways |

Case Studies

- Study on Proteasome Activity : A study investigated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. It was found that this compound significantly enhanced proteasomal chymotrypsin-like activity, suggesting its role as a modulator of protein degradation pathways .

- Anticancer Potential : In a comparative analysis of various benzoic acid derivatives, this compound demonstrated superior activity against cancer cell proliferation compared to other compounds tested, highlighting its potential as a lead compound for further development .

Discussion

The biological activities associated with this compound suggest its potential utility in therapeutic applications, particularly in oncology and enzyme modulation. Its ability to enhance proteostasis mechanisms positions it as a candidate for further investigation in age-related diseases and conditions characterized by protein misfolding.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-3-morpholin-4-yl-benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or Friedel-Crafts acylation, to introduce the morpholine and chloro groups onto the benzoic acid backbone. For example, Friedel-Crafts reactions often require anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to achieve high regioselectivity . Reaction temperature (e.g., 0–60°C) and solvent polarity are critical for minimizing side products. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the compound with >95% purity .

| Synthetic Method | Key Reagents | Yield Range | Purity |

|---|---|---|---|

| Friedel-Crafts acylation | Morpholine, AlCl₃, chloro-substituted benzoyl chloride | 60–75% | 90–95% |

| Nucleophilic substitution | Morpholine, K₂CO₃, DMF | 50–65% | 85–92% |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C4, morpholine at C3) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- X-ray crystallography : SHELX software can resolve crystal structures, confirming bond angles and spatial arrangement .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the morpholine and chloro groups in cross-coupling reactions?

- Methodological Answer : The chloro group acts as a leaving site in nucleophilic aromatic substitution (SNAr), while the morpholine’s electron-donating nature deactivates the ring, directing electrophiles to specific positions. Computational studies (DFT calculations) can model transition states and predict regioselectivity. For example, morpholine’s lone pair on nitrogen stabilizes intermediates during SNAr with amines or thiols . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) is recommended.

Q. How does this compound interact with biological targets, and what are the implications for drug discovery?

- Methodological Answer : The compound’s benzoic acid moiety can act as a hydrogen-bond donor, while the morpholine group enhances solubility and bioavailability. In silico docking (e.g., AutoDock Vina) can predict binding to enzymes like COX-2 or kinases. Follow-up assays (e.g., enzyme inhibition IC₅₀ measurements) should use purified proteins and fluorogenic substrates. Note: This compound is not FDA-approved, and in vivo testing requires ethical compliance .

Q. What strategies mitigate contradictions in spectral data during structural characterization?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterated solvents : DMSO-d₆ or CDCl₃ to minimize solvent peaks.

- 2D NMR techniques (COSY, HSQC): To resolve overlapping signals .

Q. Emerging Research Directions

Q. What unexplored applications exist for this compound in materials science?

- Methodological Answer : Its rigid aromatic core and polar substituents make it a candidate for metal-organic frameworks (MOFs). Synthesis protocols involve coordinating the benzoic acid group with metal nodes (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions. Characterization via BET surface area analysis and PXRD is critical .

Q. How can computational models optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Machine learning (e.g., SchNet or Chemprop) can predict optimal reaction conditions (solvent, catalyst) for synthesizing derivatives. Training datasets should include published reaction outcomes from PubChem or CAS databases .

Properties

IUPAC Name |

4-chloro-3-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJUAWXZZYMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283336 | |

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-46-8 | |

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.